
N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide, also known as CMPT, is a thiazole derivative with potential anti-inflammatory and analgesic properties. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. In
Wirkmechanismus
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and receptors involved in inflammation and pain. N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. It also modulates the activity of opioid receptors, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activity of COX-2. It also modulates the activity of opioid receptors, which results in analgesic effects. N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide in lab experiments. It is a relatively new compound, and there is still much to learn about its potential side effects and toxicity. It is also relatively expensive compared to other compounds that have similar anti-inflammatory and analgesic properties.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. Another potential direction is to study its potential side effects and toxicity in more detail, as well as its pharmacokinetic properties in humans. Additionally, there may be potential for the development of new analogs of N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide with improved pharmacokinetic properties and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has analgesic properties by modulating the activity of opioid receptors. N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O/c20-14-4-6-16(7-5-14)24-8-10-25(11-9-24)19(27)18-13-26(23-22-18)17-3-1-2-15(21)12-17/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHJIUZVKGYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3404499.png)
![Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404503.png)
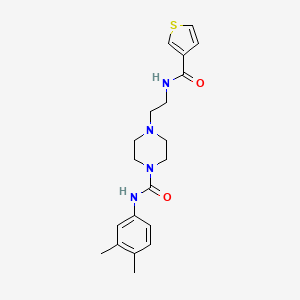
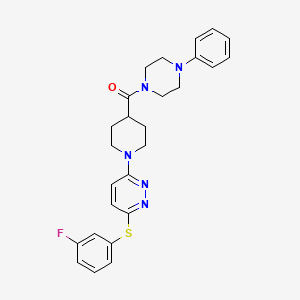

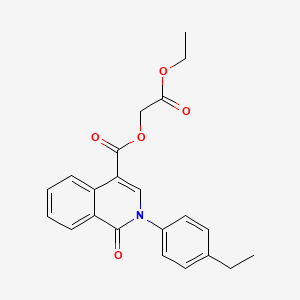
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404550.png)
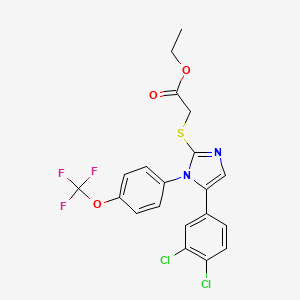
![1-[3-(3-methoxyphenoxy)pyrazin-2-yl]-N-[3-(methylthio)phenyl]piperidine-4-carboxamide](/img/structure/B3404563.png)

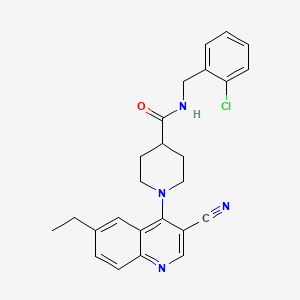
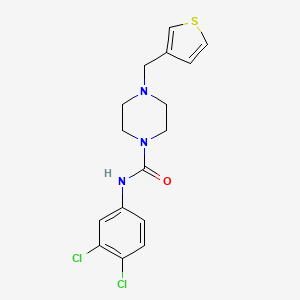
![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404594.png)
![N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B3404602.png)